(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol
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Overview
Description
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol is a chiral compound with a unique structure that includes an amino group, a benzyloxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-glycidol.
Nucleophilic Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable base.
Amination: The amino group can be introduced through reductive amination or other amination techniques.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different amines or alcohols.
Scientific Research Applications
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in catalytic reactions. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-2-((benzyloxy)methyl)propan-1-ol: The enantiomer of the compound, which may have different biological activity.
2-amino-3-(benzyloxy)propan-1-ol: A similar compound with a different substitution pattern.
3-amino-2-(methoxymethyl)propan-1-ol: A compound with a methoxy group instead of a benzyloxy group.
Uniqueness
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and benzyloxy groups. This combination of functional groups makes it a versatile building block for various synthetic applications and a valuable compound in research and industry.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H17NO2/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m0/s1 |
InChI Key |
DBNCGOLNYFODOM-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)CO |
Origin of Product |
United States |
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